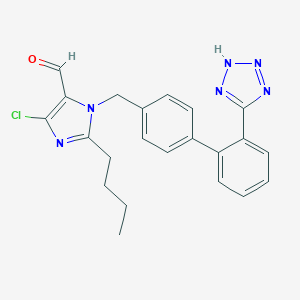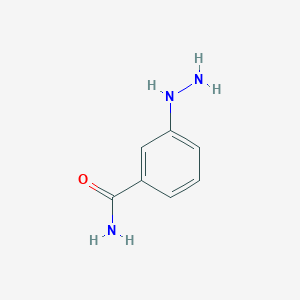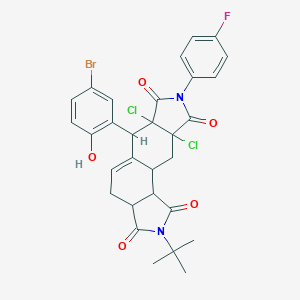
Bosentan
概要
説明
ボセンタンは、主に肺動脈性肺高血圧症の治療に使用されるデュアルエンドセリン受容体拮抗薬です。 ボセンタンは、強力な血管収縮物質であるエンドセリンの作用を阻害することで、肺動脈の血圧を下げます 。 ボセンタンは、トラクリアという商品名で販売されており、経口投与用の錠剤として入手できます .
2. 製法
合成ルートと反応条件: ボセンタンの合成は、4-tert-ブチル-N-(6-(2-ヒドロキシエトキシ)-5-(2-メトキシフェノキシ)-2-(ピリミジン-2-イル)ピリミジン-4-イル)ベンゼンスルホンアミドと適切な試薬を、制御された条件下で反応させることから始まります 。 このプロセスには、通常、官能基の保護と脱保護、カップリング反応、および最終生成物を得るための精製ステップが含まれます。
工業的製造方法: 産業では、ボセンタンは、高純度と高収率を確保する多段階合成プロセスによって製造されます。 このプロセスには、精製と品質管理に高性能液体クロマトグラフィー(HPLC)などの高度な技術が使用されます .
作用機序
ボセンタンは、エンドセリンが受容体、特にエンドセリン受容体Aとエンドセリン受容体Bに結合するのを阻害することで効果を発揮します。 この阻害は、エンドセリンの血管収縮作用を阻止し、血管拡張と肺動脈の血圧低下をもたらします 。 関与する分子標的には、血管の平滑筋細胞に存在するエンドセリン受容体があります .
類似の化合物:
アンブリセンタン: 肺動脈性肺高血圧症に使用される別のエンドセリン受容体拮抗薬です。
マシテンタン: ボセンタンと比較して、有効性と安全性プロファイルが向上したデュアルエンドセリン受容体拮抗薬です.
シルデナフィル: エンドセリン受容体拮抗薬ではありませんが、シルデナフィルは、肺動脈性肺高血圧症に使用され、ホスホジエステラーゼタイプ5を阻害することで作用します.
ボセンタンの独自性: ボセンタンは、エンドセリン受容体Aとエンドセリン受容体Bの両方に対して二重の拮抗作用を持つため、選択的拮抗薬と比較してより幅広い治療効果をもたらします .
生化学分析
Biochemical Properties
Bosentan is a specific and competitive antagonist at endothelin receptor types ET A and ET B . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4, producing three metabolites .
Cellular Effects
This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It has also been shown to exert cardioprotective effects during myocardial ischemia-reperfusion injury in experimental rats .
Molecular Mechanism
This compound works by blocking the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It is a specific and competitive antagonist at endothelin receptor types ET A and ET B .
Temporal Effects in Laboratory Settings
Long-term administration of this compound has been shown to improve clinical status in most patients, with a 92% estimate for survival at 48 weeks in one study . Steady-state concentrations are achieved within 3–5 days after multiple-dose administration .
Dosage Effects in Animal Models
In both healthy albino rats and diabetic rats, a single dose of this compound did not affect blood glucose levels . This suggests that this compound has no hypoglycemic effect, implying that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .
Metabolic Pathways
This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 .
Transport and Distribution
This compound is approximately 98% bound to albumin, and during multiple-dose administration, it has a volume of distribution of 30L and a clearance of 17 L/h .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with endothelin receptors on the cell membrane to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bosentan involves the reaction of 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzenesulfonamide with appropriate reagents under controlled conditions . The process typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is produced using a multi-step synthesis process that ensures high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
反応の種類: ボセンタンは、以下を含むさまざまな化学反応を起こします。
酸化: ボセンタンは、特定の条件下で酸化されてスルホキシドとスルホンを生成します。
還元: 還元反応は、ボセンタンを対応するアミン誘導体に変換することができます。
置換: ボセンタンは、特にスルホンアミド基で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、アミン誘導体、および置換スルホンアミドが含まれます .
4. 科学研究への応用
ボセンタンは、科学研究において幅広い用途があります。
化学: エンドセリン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体の相互作用への影響が調査されています。
科学的研究の応用
Bosentan has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
類似化合物との比較
Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.
Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .
特性
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPICJJJRGTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046627 | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147536-97-8 | |
| Record name | Bosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bosentan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00559 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSENTAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bosentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
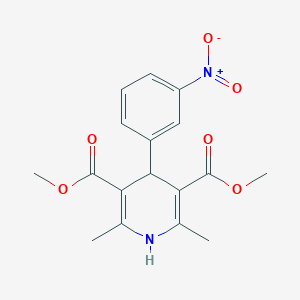



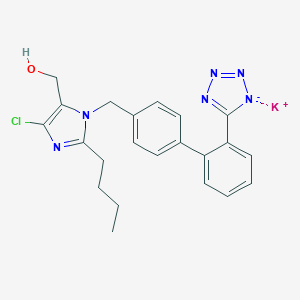
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

